

# How to improve the yield of long RNA oligonucleotide synthesis.

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## Compound of Interest

Compound Name: 3'-O-(t-Butyldimethylsilyl)-2'-O-methyluridine

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## Technical Support Center: High-Fidelity Long RNA Synthesis

### Senior Application Scientist Desk

### Introduction: The Mathematics of Failure

As a Senior Application Scientist, the most common error I see is treating long RNA synthesis (60–120+ nt) as merely "extended" short synthesis. It is not. It is a war against probability.

The yield of a full-length oligonucleotide is calculated as

, where

is coupling efficiency and

is the number of couplings.

- At 99% efficiency for a 20-mer:

yield.

- At 99% efficiency for a 100-mer:

yield.

- At 98% efficiency for a 100-mer:

yield.

A 1% drop in coupling efficiency costs you nearly two-thirds of your final product.<sup>[1]</sup> This guide is designed to reclaim that 1%.

## Module 1: The Foundation (Solid Support Strategy)

The Problem: Users often use standard 500Å CPG (Controlled Pore Glass) for long RNA. This causes steric occlusion; as the RNA coil grows, it fills the pore, blocking reagents from reaching the 5'-OH.

### Protocol 1: Support Selection Matrix

Do not use standard supports for >60-mers. Use the following specifications:

Oligo Length (nt)	Recommended Pore Size	Loading Density (μmol/g)	Rationale
20 – 40	500 Å	60 – 80	High surface area for maximum scale.
40 – 80	1000 Å	30 – 40	Balances pore volume with surface area.
> 80	2000 Å – 3000 Å	15 – 25	Critical: Large pores prevent "synthesis arrest" due to steric crowding.

Expert Insight: For >80-mers, I strongly recommend Low-Loading (20 μmol/g) 2000Å CPG. While the initial scale looks lower, the full-length yield is significantly higher because you avoid the "n-x" truncation sequences caused by pore clogging.

## Module 2: The Chemistry (Coupling Optimization)

The Problem: Standard activators (Tetrazole) are too slow and weak for the steric bulk of long RNA phosphoramidites (which carry bulky 2'-protecting groups like TBDMS or TOM).

### Technical Deep Dive: Activator Choice

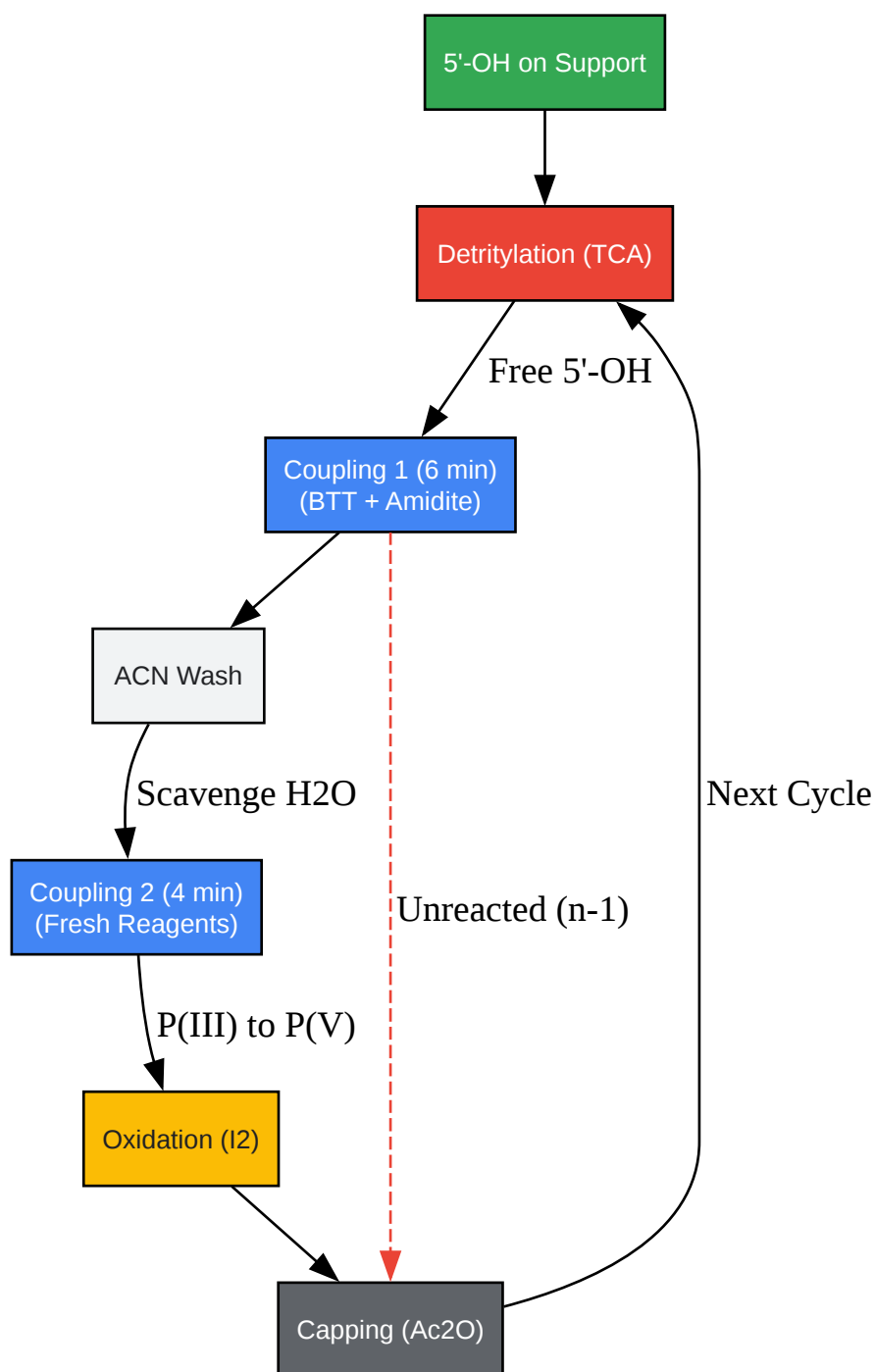
- 1H-Tetrazole: Obsolete for long RNA. Too slow.
- ETT (5-Ethylthio-1H-tetrazole): Good standard.[2][3] Higher solubility (0.5M) improves kinetics.
- BTT (5-Benzylthio-1H-tetrazole): Preferred for RNA. It is more acidic than ETT, which accelerates the activation of the sterically hindered RNA amidite.[2]
- DCI (4,5-Dicyanoimidazole): Best for "clean" chemistry. Less acidic (prevents depurination) but highly nucleophilic. Use if you see depurination peaks in MS.

### Protocol 2: The "Double-Couple" Workflow

For any RNA >60 nt, implement a double-coupling cycle to push efficiency from 98.5% to 99.5%.

- Delivery 1: Phosphoramidite + Activator (BTT).
- Wait: 6 minutes (allows diffusion into 2000Å pores).
- Wash: Acetonitrile (removes moisture/byproducts).
- Delivery 2: Fresh Phosphoramidite + Activator.
- Wait: 4 minutes.
- Oxidize: Standard Iodine/Water/Pyridine.

Visualization: The High-Fidelity Synthesis Cycle



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Caption: The "Double-Couple" strategy minimizes n-1 deletions by refreshing reagents and scavenging trace water before the final bond formation.

## Module 3: Post-Synthesis (Deprotection & Handling)

The Problem: The 2'-O-TBDMS group is hydrophobic and bulky. Incomplete removal results in "n+mass" peaks. Furthermore, RNA is extremely susceptible to alkaline hydrolysis (cleavage) if heated too long in basic conditions.

## Protocol 3: Two-Stage Deprotection (The "Safe" Method)

Avoid one-pot protocols (like AMA) for long RNA if purity is paramount. Use this two-stage approach to prevent degradation.

### Stage 1: Base Deprotection & Cleavage

- Reagent: Ammonia / Methylamine (AMA) (1:1 ratio).[4]
- Condition: 65°C for 10 minutes.
- Why: Fast cleavage minimizes exposure of the RNA backbone to base.
- Action: Dry down the sample in a SpeedVac immediately.

### Stage 2: 2'-OH Desilylation (TBDMS Removal)

- Reagent: TEA·3HF (Triethylamine trihydrofluoride).[5][6]
  - Avoid TBAF: TBAF contains water and salts that are hard to remove and can degrade RNA.[6] TEA·3HF is non-aqueous and gentler.
- Protocol:
  - Resuspend dried pellet in 100 µL DMSO.
  - Add 125 µL TEA·3HF.[5][6]
  - Incubate at 65°C for 2.5 hours.
  - Quench: Add 1 mL Isopropanol to precipitate RNA.

## Troubleshooting FAQs

## Q1: My 100-mer yield is acceptable, but the purity is <20% on HPLC. Why?

A: This is likely DMT-ON retention failure. For long RNA, the hydrophobic DMT group is not enough to separate the full-length product from the massive accumulation of truncated sequences (n-1, n-2) on a reverse-phase column. Solution:

- Synthesize DMT-OFF.[7]
- Purify via Anion Exchange HPLC (DNAPac or similar) or PAGE. Anion exchange separates based on charge (length), which is far more effective for long RNA than hydrophobicity.

## Q2: I see a "ladder" of n-1, n-2, n-3 peaks. Is my coupling failing?

A: Not necessarily. This is often Capping Failure. If unreacted 5'-OH groups are not capped, they can react in the next cycle (n-1 deletion).[8] Fix:

- Ensure your Capping Reagents (Cap A and Cap B) are fresh (< 2 months).
- Check if precipitate has formed in Cap B (N-methylimidazole).
- Increase Capping time to 2 minutes for >60-mers.

## Q3: My RNA degrades completely after TBDMS removal.

A: You likely have RNase contamination or Metal Ion Catalysis. Fix:

- Use sterile, DEPC-treated water for all post-deprotection steps.
- Add 1mM EDTA to your final resuspension buffer. RNA hydrolysis is catalyzed by divalent cations ( , ); EDTA chelates these ions, stabilizing the long RNA backbone.

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